molecular formula C19H19N5O5 B6431338 1-(3-methoxyphenyl)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide CAS No. 1903440-26-5

1-(3-methoxyphenyl)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B6431338
CAS No.: 1903440-26-5
M. Wt: 397.4 g/mol
InChI Key: NRRNGBVWEYJVHN-UHFFFAOYSA-N
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Description

The compound 1-(3-methoxyphenyl)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide (CAS: 1903440-26-5, C₁₉H₁₉N₅O₅, molecular weight: 397.38 g/mol) is a heterocyclic molecule featuring a 5-oxopyrrolidine core substituted with a 3-methoxyphenyl group at position 1 and a carboxamide linker connected to a hybrid 1,2,4-oxadiazole-1,2-oxazole moiety at position 3 . Its structural complexity arises from the integration of multiple pharmacophoric fragments, including:

  • 5-Oxopyrrolidine: Known for conformational rigidity and bioactivity in antimicrobial and anti-inflammatory agents .
  • 1,2,4-Oxadiazole: A nitrogen-oxygen heterocycle associated with metabolic stability and antimicrobial/antiviral activity .
  • 1,2-Oxazole: Enhances lipophilicity and binding affinity to biological targets, as seen in antiviral candidates .

Properties

IUPAC Name

1-(3-methoxyphenyl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O5/c1-11-6-15(22-28-11)18-21-16(29-23-18)9-20-19(26)12-7-17(25)24(10-12)13-4-3-5-14(8-13)27-2/h3-6,8,12H,7,9-10H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRNGBVWEYJVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound’s activity can be contextualized by comparing it to analogues with shared structural motifs:

Compound Name Key Structural Features Reported Activity Reference
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide 1,2,4-Oxadiazole-thiazole-oxazole hybrid No explicit activity data; structural similarity suggests potential antimicrobial/antiviral activity .
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 5-Oxopyrrolidine with fluorophenyl and thiadiazole groups Antifungal activity (not quantified) inferred from structural analogs .
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide 5-Oxopyrrolidine with fluorophenyl and methoxybenzyl substituents Hypothesized CNS activity due to methoxybenzyl groups; no explicit data .
3-Substituted 1-(3-hydroxyphenyl)-5-oxopyrrolidines (e.g., methyl ester derivatives) 5-Oxopyrrolidine with hydroxyphenyl and ester/oxadiazole fragments Antibacterial (MIC: 12.5–25 µg/mL) and antifungal (MIC: 6.25 µg/mL) activity against Candida spp. .
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives Chlorophenol-substituted 5-oxopyrrolidine with heterocyclic appendages Antioxidant activity (IC₅₀: 10–50 µM) via DPPH radical scavenging assays .
Antiviral candidates with 1,2-oxazole-1,3,4-oxadiazole motifs (e.g., docking score leaders in ) Oxazole-oxadiazole hybrids linked to pyrrolidine/pyrrolidinone scaffolds High docking scores (−9.1 to −11.2 kcal/mol) against monkeypox virus proteins .

Key Observations

  • Bioactivity Trends: Antimicrobial Activity: The presence of 1,2,4-oxadiazole and 5-oxopyrrolidine correlates with broad-spectrum antimicrobial effects. For example, 3-substituted 1-(3-hydroxyphenyl)-5-oxopyrrolidines demonstrated antifungal activity at low MIC values (6.25 µg/mL) against Candida tenuis and Aspergillus niger . Substitution of methoxy groups with nitrogen-containing fragments reduced activity against Mycobacterium spp., highlighting the critical role of substituent electronegativity . Antioxidant Effects: Chlorophenol-substituted 5-oxopyrrolidines exhibited moderate antioxidant activity, but this is less relevant to the target compound’s likely applications .
  • Structure-Activity Relationships (SAR) :

    • Oxadiazole vs. Thiadiazole : Replacement of oxadiazole with thiadiazole (as in ) may enhance metabolic stability but reduce target affinity due to sulfur’s larger atomic radius.
    • Methoxy vs. Hydroxy Groups : Methoxy groups (as in the target compound) improve lipophilicity and membrane permeability compared to hydroxylated analogs (e.g., ), which may require protective group strategies during synthesis .
    • Hybrid Heterocycles : The combination of oxadiazole and oxazole in the target compound likely synergizes π-π stacking and hydrogen-bonding interactions with biological targets, as seen in docking studies .

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